2,4(1H,3H)-Pteridinedione, 6-methyl-

Vue d'ensemble

Description

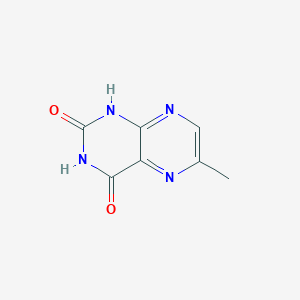

2,4(1H,3H)-Pteridinedione, 6-methyl- is a heterocyclic compound with a bicyclic structure consisting of fused pyrimidine and pyrazine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 6-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of appropriate pyrimidine derivatives with formamide under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of 2,4(1H,3H)-Pteridinedione, 6-methyl- may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic agents and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions

2,4(1H,3H)-Pteridinedione, 6-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry

6-methyl-2,4-pteridinedione has been studied for its potential as a therapeutic agent. Its derivatives show promise in the treatment of various diseases due to their ability to modulate biological pathways.

- Case Study: Anticancer Activity

Research has indicated that derivatives of pteridinediones can inhibit cancer cell proliferation. A study demonstrated that certain analogs exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway.

Biochemical Research

The compound plays a role in biochemical assays and studies involving enzyme inhibition and metabolic pathways.

- Enzyme Inhibition Studies

Pteridine derivatives have been used to investigate their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Inhibition of DHFR is a target for several anticancer and antibacterial drugs.

Agricultural Applications

6-methyl-2,4-pteridinedione has potential uses in agriculture as a growth regulator or pesticide.

- Case Study: Plant Growth Regulation

Research has shown that certain pteridine derivatives can enhance plant growth by acting on hormonal pathways involved in plant development. For instance, studies indicate that these compounds can promote root elongation and leaf expansion in various plant species.

Data Table: Comparison of Applications

| Application Area | Specific Use | Mechanism of Action | References |

|---|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induction of apoptosis via signaling pathway modulation | |

| Biochemical Research | Enzyme inhibition | Inhibition of DHFR affecting folate metabolism | |

| Agricultural Science | Growth regulators | Enhancement of hormonal pathways promoting plant growth |

Mécanisme D'action

The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4(1H,3H)-Pyrimidinedione, 6-methyl-: Similar structure but different biological activities.

Pyrido[2,3-d]pyrimidin-5-one: Another bicyclic compound with distinct chemical properties and applications.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Activité Biologique

2,4(1H,3H)-Pteridinedione, 6-methyl- (commonly referred to as 6-methylpteridine) is a heterocyclic compound belonging to the pteridine family. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2,4(1H,3H)-pteridinedione, 6-methyl- can be represented as follows:

This compound features a pteridine ring with a methyl group at the 6-position and two carbonyl groups at positions 2 and 4. The unique structure allows for various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pteridine derivatives, including 6-methylpteridine. For instance:

- In vitro studies demonstrated that compounds derived from pteridinediones exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 0.1 µM to 20 µM , indicating potent activity against tumor cells .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of critical pathways such as PI3K/mTOR signaling. A specific derivative showed a Ki value of 2.8 nM for PI3K and 6.8 nM for mTOR in xenograft mouse models .

Antioxidant Properties

Pteridines are known for their antioxidant capabilities. Research indicates that 6-methylpteridine can scavenge free radicals effectively:

- Experimental Findings : In a study measuring oxidative stress markers in cells treated with pteridine derivatives, a significant reduction in reactive oxygen species (ROS) was observed, suggesting a protective effect against oxidative damage .

Enzyme Inhibition

Pteridinediones have been studied for their ability to inhibit specific enzymes:

- DDAH Inhibition : The compound has shown potential in inhibiting dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in regulating nitric oxide levels in the body. This inhibition may have implications for cardiovascular health .

Synthesis of 2,4(1H,3H)-Pteridinedione, 6-methyl-

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Materials : Methyl 3-amino-2-pyrazinecarboxylate is used as the precursor.

- Reagents : Various reagents such as SOCl2 and POCl3 are employed to facilitate chlorination and subsequent reactions.

- Yield : The final product can be obtained with yields ranging from 70% to 80% , depending on the reaction conditions .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a synthesized pteridine derivative against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 0.1 µM , demonstrating significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

In another investigation focusing on cardiovascular implications, researchers found that derivatives of 6-methylpteridine effectively inhibited DDAH activity in vitro, leading to increased nitric oxide levels and improved endothelial function in animal models.

Data Summary

Propriétés

IUPAC Name |

6-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h2H,1H3,(H2,8,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYWPPGNIKDDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347900 | |

| Record name | 6-Methyl-2,4(1H,3H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13401-19-9 | |

| Record name | 6-Methyl-2,4(1H,3H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.